N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzo[d]thiazole moiety linked to a piperidine ring, which is further connected to a methoxy-dimethylbenzenesulfonamide group
Mechanism of Action
Target of Action
The primary target of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including thromboxane, prostaglandins, and prostacyclin. These eicosanoids play significant roles in inflammation, pain, and fever. Therefore, the inhibition of this pathway can lead to anti-inflammatory effects .
Pharmacokinetics
The compound’s effectiveness against cox enzymes suggests that it has sufficient bioavailability to reach its target sites .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of COX enzymes and a subsequent decrease in the production of eicosanoids . This leads to a reduction in inflammation, pain, and fever .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This step usually involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The benzo[d]thiazole and piperidine moieties are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated reagents in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include hydroxylated, carboxylated, and aminated derivatives, which can further be used for various applications in medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has shown promise in preliminary studies as an anti-inflammatory agent. Its ability to inhibit specific enzymes involved in the inflammatory process makes it a candidate for further research in drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its anti-inflammatory properties could be beneficial in treating conditions like arthritis and other inflammatory diseases. Additionally, its antimicrobial activity is being investigated for potential use in treating bacterial infections.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which could be useful in various applications, including coatings and polymers.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenyl(piperidin-1-yl)ethylamino benzamides
- N-(benzo[d]thiazol-2-yl)-2-phenyl(morpholino)ethylamino benzamides
Uniqueness
Compared to similar compounds, N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy and dimethyl groups enhances its solubility and reactivity, making it more effective in certain applications.
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-15-12-19(28-3)21(13-16(15)2)30(26,27)23-14-17-8-10-25(11-9-17)22-24-18-6-4-5-7-20(18)29-22/h4-7,12-13,17,23H,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIORDAPPMTJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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